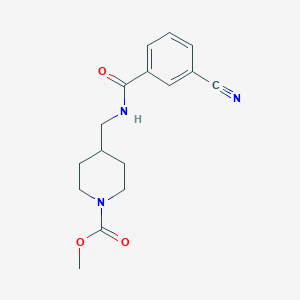

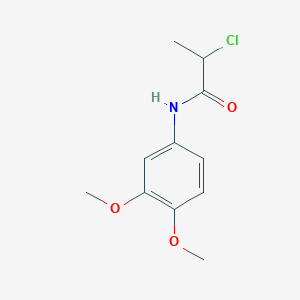

Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihyp. They are also used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary widely, but they generally include a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Physical And Chemical Properties Analysis

Methyl piperidine-4-carboxylate has a molecular weight of 143.19 g/mol, a density of 1.06 g/mL, a boiling point of 85°C to 90°C, and a flash point of 89°C (192°F). It is slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Analgesic Activity : Aromatic carboxylic esters of 1-methyl-4-piperidinol, related structurally to "Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate", were synthesized and evaluated for their analgesic activity. These compounds have shown promising results, with some being nearly twice as active as codeine in mouse assays, highlighting their potential in pain management without the dependence liability of morphine-like compounds (Waters, 1978).

Asymmetric Synthesis : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a compound structurally related to "Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate", was explored using phase-transfer catalysts. This synthetic method is notable for its use of cheap materials, mild reaction conditions, and its utility in preparing biologically active compounds (Wang et al., 2018).

Impurity Identification in Pharmaceuticals : The identification, isolation, and synthesis of novel impurities in pharmaceuticals like Repaglinide showcased the importance of understanding and controlling the synthesis and quality of related compounds, including those structurally related to "Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate". This research helps in ensuring the safety and efficacy of pharmaceutical products (Kancherla et al., 2018).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization : The synthesis of compounds through CH functionalization, including benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, demonstrates the versatility and efficiency of modern synthetic methods in creating complex molecules with potential therapeutic applications (Magano et al., 2014).

Biological and Pharmacological Evaluation

Antimycobacterial Activity : Spiro-piperidin-4-ones were synthesized and evaluated for their activity against Mycobacterium tuberculosis. This study highlights the potential of piperidine derivatives, closely related to "Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate", in the development of new antimycobacterial agents (Kumar et al., 2008).

Anti-HIV Activity : The development of piperidine-4-carboxamide CCR5 antagonists, with potent anti-HIV-1 activity, underscores the therapeutic potential of piperidine derivatives in treating HIV-1 infections. These compounds exhibit high CCR5 binding affinity and potent inhibition of membrane fusion, demonstrating the role of piperidine derivatives in the development of HIV treatments (Imamura et al., 2006).

Mécanisme D'action

Target of Action

Compounds with a piperidine nucleus have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to exhibit a wide variety of biological activities .

Biochemical Pathways

Piperidine derivatives have been reported to interact with a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Piperidine derivatives are known to exhibit a wide range of pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .

Orientations Futures

The development of new piperidine derivatives and the exploration of their potential therapeutic applications is an active area of research. This includes the development of new synthesis methods, the discovery of new biological activities, and the optimization of existing compounds for better efficacy and safety .

Propriétés

IUPAC Name |

methyl 4-[[(3-cyanobenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-22-16(21)19-7-5-12(6-8-19)11-18-15(20)14-4-2-3-13(9-14)10-17/h2-4,9,12H,5-8,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHXRNSCICNJCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)

![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)

![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)

![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)

![N,N-Bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2746442.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2746445.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2746450.png)